Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound with the molecular formula C9H7BrN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological and pharmacological activities. This compound is often used in medicinal chemistry due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate can be synthesized through a one-pot tandem cyclization/bromination reaction. The process involves the reaction of α-bromoketones with 2-aminopyridine in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. This method does not require a base and promotes cyclization followed by bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards for pharmaceutical applications .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Cyclization: Reagents like TBHP and solvents such as ethyl acetate are used to promote cyclization.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted imidazo[1,2-a]pyridines.
Cyclization Products: Further cyclized heterocyclic compounds with potential biological activity.
Scientific Research Applications
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with biological targets, aiding in the understanding of its mechanism of action.
Material Science: Due to its structural properties, it is also explored for applications in material science.
Mechanism of Action
The mechanism of action of methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
N-(Pyridin-2-yl)amides: These compounds share a similar imidazo[1,2-a]pyridine core and exhibit varied medicinal applications.
Uniqueness: Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific bromination, which allows for further functionalization and derivatization. This makes it a versatile scaffold in drug development and other scientific research .
Properties
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-2-4-12-7(10)5-11-8(6)12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHYUCNQOSJPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855884 |
Source
|
Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-47-7 |
Source
|
Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, 3-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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